molecular formula C20H26N4O6S2 B241110 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide

Cat. No. B241110
M. Wt: 482.6 g/mol
InChI Key: WKXBGZZVDXUXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that exhibits a range of interesting biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism Of Action

The mechanism of action of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide is not fully understood. However, it is believed to act through a combination of enzyme inhibition and disruption of protein-protein interactions. It has been shown to bind to the active site of various enzymes, inhibiting their activity, and to disrupt the interaction between two proteins involved in cancer cell proliferation.

Biochemical And Physiological Effects

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide exhibits a range of interesting biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and β-lactamase, and to disrupt protein-protein interactions involved in cancer cell proliferation. Additionally, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide in lab experiments is its ability to inhibit the activity of various enzymes and disrupt protein-protein interactions. This makes it a valuable tool for investigating various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of specific enzymes and protein-protein interactions. Another area of interest is the investigation of the compound's potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide involves the reaction of 2-(2-furyl)ethylamine and 4-(4-methylpiperazin-1-yl)benzenesulfonyl chloride with 1,1-dioxide-3-oxo-2-isothiazolidinyl sulfonamide. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane.

Scientific Research Applications

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein-protein interactions, and drug discovery. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and β-lactamase, and to disrupt protein-protein interactions involved in cancer cell proliferation. Additionally, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

properties

Product Name

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide

Molecular Formula

C20H26N4O6S2

Molecular Weight

482.6 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C20H26N4O6S2/c1-22-9-11-23(12-10-22)18(19-3-2-13-30-19)15-21-32(28,29)17-6-4-16(5-7-17)24-20(25)8-14-31(24,26)27/h2-7,13,18,21H,8-12,14-15H2,1H3

InChI Key

WKXBGZZVDXUXTC-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O)C4=CC=CO4

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O)C4=CC=CO4

Origin of Product

United States

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